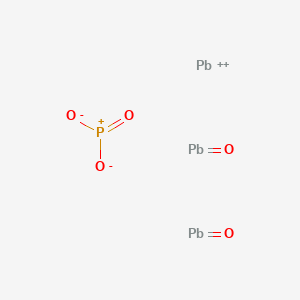![molecular formula C22H14 B089444 Benzo[c]chrysene CAS No. 194-69-4](/img/structure/B89444.png)
Benzo[c]chrysene
Overview
Description
Benzo[c]chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₂H₁₄. It consists of four fused benzene rings and is known for its structural complexity, featuring both a bay region and a fjord region . This compound is of significant interest due to its carcinogenic and mutagenic properties .
Mechanism of Action
Target of Action
Benzo[c]chrysene, also known as BENZO©CHRYSENE, is a polycyclic aromatic hydrocarbon (PAH) that is structurally intriguing due to its bay and fjord regions . Like other PAHs, it is thought to exert its carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens . The primary targets of this compound are therefore the enzymes involved in this metabolic activation, particularly in the liver .
Mode of Action
This compound interacts with its targets by undergoing metabolic activation. This process involves the conversion of the compound into proximally carcinogenic dihydrodiols, which are then further metabolized to diol epoxides . These ultimate carcinogens can bind to DNA and other cellular components, leading to mutations and other changes that contribute to carcinogenesis .
Biochemical Pathways
The metabolic activation of this compound affects several biochemical pathways. The formation of dihydrodiols and diol epoxides is a key step in these pathways, leading to the downstream effects of DNA binding and mutation . Additionally, the compound’s bay and fjord regions may influence its interactions with these pathways .
Result of Action
The result of this compound’s action is the formation of DNA adducts due to the binding of its metabolites to DNA . This can lead to mutations and other genetic changes that contribute to the development of cancer . In mutagenicity studies, one of its metabolites, 1,2-dihydrodiol, was found to be more mutagenic than this compound itself at doses above 1.25 μg/plate .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its presence in coal tar and crude oil suggests that occupational and environmental exposures to these substances could increase the risk of this compound exposure . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and light .
Biochemical Analysis
Biochemical Properties
Benzo[c]chrysene is thought to exert its carcinogenicity via metabolic activation of proximally carcinogenic dihydrodiols to diol epoxides as ultimate carcinogens . It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolic activation of the compound . The nature of these interactions involves the conversion of the compound into various metabolites, including 2-, 3-, and 10-Hydroxythis compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with cellular biomolecules and altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound nanoclusters can enter cells and cause subcellular organelle damages .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation to form carcinogenic dihydrodiols and diol epoxides . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and undergoes metabolic activation to form various metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its transformation into nanoclusters that can enter cells . Detailed information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[c]chrysene can be synthesized through photochemical cyclization of methoxy-substituted bisnaphthyl olefins . The process involves the formation of dihydrodiols from the appropriate methoxy-substituted bisnaphthyl olefins, followed by photochemical cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its carcinogenic nature and limited commercial applications. it can be produced in laboratory settings using the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Benzo[c]chrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrodiols and other oxidized metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like chlorine, bromine, or iodine.
Major Products:
Oxidation: Dihydrodiols and hydroxy derivatives.
Reduction: Reduced forms of this compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzo[c]chrysene has several scientific research applications:
Comparison with Similar Compounds
Chrysene: Another polycyclic aromatic hydrocarbon with a similar structure but lacks the bay and fjord regions.
Benzo[a]pyrene: Known for its high carcinogenicity and similar metabolic activation pathways.
Phenanthridines: Structurally similar but differ in the absence of a benzene A-ring.
Uniqueness: Benzo[c]chrysene is unique due to its structural complexity, featuring both a bay region and a fjord region, which influence its metabolic activation and carcinogenic properties .
Properties
IUPAC Name |
pentacyclo[12.8.0.02,11.03,8.015,20]docosa-1(14),2(11),3,5,7,9,12,15,17,19,21-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-18-15(5-1)11-14-21-20(18)13-12-17-10-9-16-6-2-4-8-19(16)22(17)21/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGEMSQAMDWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073894 | |
| Record name | Benzo[c]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Insoluble in water; [ChemIDplus] | |
| Record name | Benzo(c)chrysene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3853 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.232 g/cu cm | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from acetic acid, Solid | |
CAS No. |
194-69-4 | |
| Record name | Benzo[c]chrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(c)chrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[c]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[c]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZO(C)CHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Z8V58Z4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125.4 °C, MP: 126-127 °C | |
| Record name | Benzo(c)chrysene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene](/img/structure/B89362.png)




![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)








